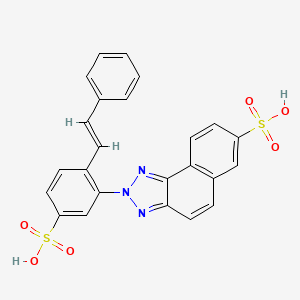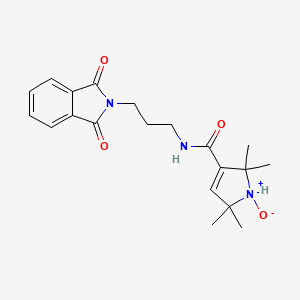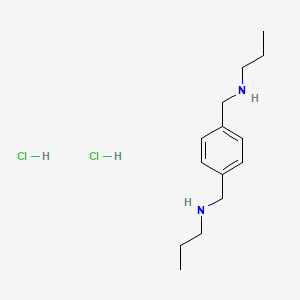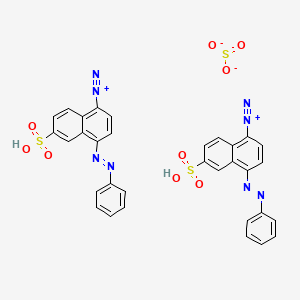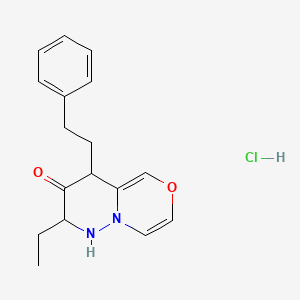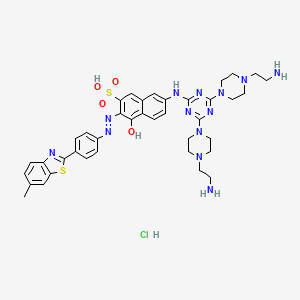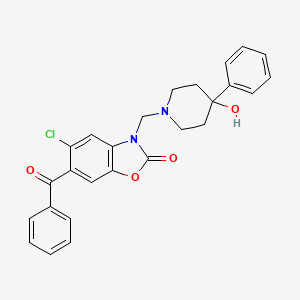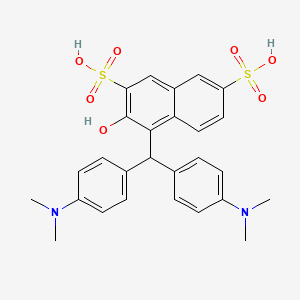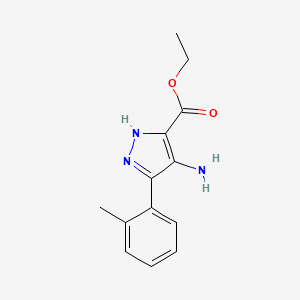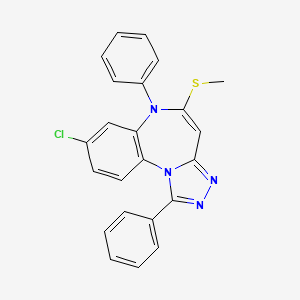
Benzoic acid, 5-amino-2-hydroxy-, 4-(nitrooxy)butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitrooxybutyl 5-amino-2-hydroxybenzoate is an organic compound with the molecular formula C11H14N2O6 It is a derivative of benzoic acid, featuring a nitrooxybutyl ester group and an amino-hydroxy substitution on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrooxybutyl 5-amino-2-hydroxybenzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with 4-nitrooxybutanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-nitrooxybutyl 5-amino-2-hydroxybenzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitrooxybutyl 5-amino-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: The nitrooxy group can be reduced to form hydroxylamines or amines.
Substitution: The amino and hydroxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Substitution: Formation of halogenated benzoates.
Wissenschaftliche Forschungsanwendungen
4-nitrooxybutyl 5-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active compounds in a controlled manner.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-nitrooxybutyl 5-amino-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide (NO), which has various physiological effects, including vasodilation and modulation of immune responses. The amino and hydroxy groups on the benzene ring can interact with enzymes and receptors, influencing their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitrooxybutyl 5-amino-2-hydroxybenzoate: Unique due to the presence of both nitrooxy and amino-hydroxy groups.
5-amino-2-hydroxybenzoic acid: Lacks the nitrooxybutyl ester group, resulting in different chemical properties and reactivity.
4-nitrooxybutyl benzoate: Lacks the amino-hydroxy substitution on the benzene ring, affecting its biological activity.
Uniqueness
4-nitrooxybutyl 5-amino-2-hydroxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
256499-26-0 |
|---|---|
Molekularformel |
C11H14N2O6 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
4-nitrooxybutyl 5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C11H14N2O6/c12-8-3-4-10(14)9(7-8)11(15)18-5-1-2-6-19-13(16)17/h3-4,7,14H,1-2,5-6,12H2 |
InChI-Schlüssel |
NMXIZJLIYYDNJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)OCCCCO[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


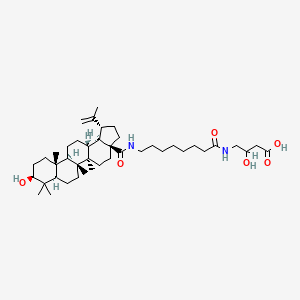
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
